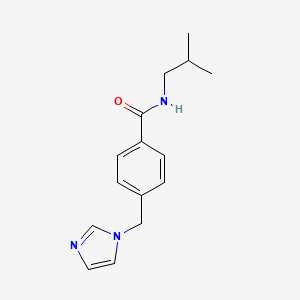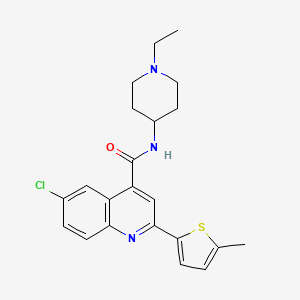![molecular formula C15H26N2O2 B6057896 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine, also known as MPCC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC is a piperidine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is not fully understood. However, studies have suggested that 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine may act on the serotonin and dopamine systems in the brain, which are involved in the regulation of mood and behavior. 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have various biochemical and physiological effects in animal models. Studies have suggested that 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine may increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to increase the levels of cAMP, a signaling molecule that is involved in various physiological processes, including neurotransmitter release and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Additionally, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have relatively low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine. One direction is to further investigate its mechanism of action and its effects on the serotonin and dopamine systems in the brain. Additionally, further research is needed to determine its potential therapeutic applications in the treatment of anxiety, depression, and pain disorders. Finally, research is needed to investigate the potential side effects of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine and its long-term safety in humans.
Conclusion
In conclusion, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is a complex process that requires expertise in organic chemistry. 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have anxiolytic, anti-depressant, and analgesic effects in animal models. However, its mechanism of action is not fully understood, and further research is needed to determine its potential therapeutic applications and long-term safety in humans.
Métodos De Síntesis
The synthesis of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine involves several steps, including the reaction of 4-piperidone with propionyl chloride to form N-propionyl-4-piperidone, which is then reacted with methylamine to form N-methyl-N-propionyl-4-piperidone. The final step involves the reaction of N-methyl-N-propionyl-4-piperidone with piperidine-2-carboxylic acid to form 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine. The synthesis of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression disorders. Additionally, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Propiedades
IUPAC Name |
1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-14(18)16-10-7-13(8-11-16)15(19)17-9-5-4-6-12(17)2/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHYDTNETROQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)
![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)

![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6057914.png)
